1-Acetylindolin-5-ylboronic acid
Description
Significance in Modern Organic Synthesis and Medicinal Chemistry
The true significance of 1-acetylindolin-5-ylboronic acid lies in its role as a building block in organic synthesis and medicinal chemistry. Boronic acids are renowned for their participation in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govwikipedia.org This reaction is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures, such as biaryls, which are common motifs in pharmaceuticals. fujifilm.comresearchgate.netlibretexts.org
In medicinal chemistry, the indole (B1671886) and indoline (B122111) scaffolds are of particular interest due to their prevalence in natural products and bioactive molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. chemenu.comnih.gov The ability to modify these scaffolds with precision is crucial for drug discovery and development. This compound serves as a key precursor, allowing for the introduction of the indoline unit into larger, more complex molecules with potential therapeutic value. smolecule.com For instance, research has shown that indole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. smolecule.com Furthermore, some boronic acid derivatives have demonstrated antimicrobial and enzyme-inhibiting properties. smolecule.com
Overview of Indolinylboronic Acid Derivatives in Research Contexts
Indolinylboronic acids and their broader class, indolylboronic acids, are stable, non-toxic, and readily available compounds, making them highly attractive for synthetic chemists. nih.govmdpi.com Their versatility extends beyond the Suzuki-Miyaura coupling to include other important transformations like Chan-Lam amination and hydroboration. researchgate.net
The synthesis of indolylboronic acids can be achieved through various methods, including the borylation of indole derivatives or the cyclization of substituted anilines. mdpi.com These synthetic strategies provide access to a diverse range of indolylboronic acid derivatives, each with the potential for unique applications.
In the context of medicinal chemistry, these derivatives are explored for their potential as anticancer agents, with some indoquinoline-based arylboronic acids showing inhibitory effects on human breast cancer cell proliferation. nih.gov They are also investigated for their ability to bind with carbohydrates, which is relevant for targeting biological processes involving sugars. nih.gov The boronic acid group itself can form reversible bonds with diols, a common feature in sugar molecules and glycoproteins, opening avenues for applications in biological labeling and the development of therapeutics. nih.gov
The research into indolinylboronic acid derivatives is a dynamic field, with ongoing efforts to discover new reactions, synthesize novel compounds, and explore their applications in materials science and medicine. nih.govmdpi.com
| Property | Data |
| Chemical Formula | C10H12BNO3 |
| Molecular Weight | 205.02 g/mol |
| Storage | Inert atmosphere, 2-8°C |
| MDL Number | MFCD10697416 |
Properties
IUPAC Name |
(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYXDICIURWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Acetylindolin 5 Ylboronic Acid
Cross-Coupling Reactions Utilizing 1-Acetylindolin-5-ylboronic acid
Cross-coupling reactions are a cornerstone of synthetic chemistry, and arylboronic acids are among the most versatile and widely used coupling partners due to their stability, low toxicity, and high functional group tolerance. This compound is a suitable substrate for these reactions, serving as the organoboron nucleophile that transfers its 1-acetylindolin-5-yl group to an electrophilic partner.
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate) using a transition metal catalyst, most commonly palladium. The reaction is renowned for its mild conditions and broad applicability in academic and industrial settings. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This compound, with its arylboronic acid moiety, is an ideal candidate for this transformation to create biaryl structures or connect the indoline (B122111) core to other organic fragments.
Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction. The catalytic cycle typically begins with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, which forms the new C-C bond in the biaryl product and regenerates the palladium(0) catalyst.
While this compound is structurally well-suited for this reaction, a detailed search of the scientific literature did not yield specific studies detailing its coupling partners, reaction conditions, or isolated yields in palladium-catalyzed Suzuki-Miyaura processes. Due to this absence of specific experimental data, a data table of research findings cannot be generated.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific research findings for this compound were available in the surveyed literature.
Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura and other cross-coupling reactions. Nickel's unique electronic properties and reactivity patterns can offer complementary or superior results, particularly for coupling with less reactive electrophiles like aryl chlorides or phenol derivatives. The mechanistic cycle is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.
Although the use of nickel catalysis is well-established for a wide range of arylboronic acids, specific investigations detailing the performance of this compound in nickel-catalyzed cross-coupling reactions have not been reported in the available scientific literature. Consequently, no specific data on its reactivity, scope, or efficiency in these transformations can be presented.
Table 2: Representative Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific research findings for this compound were available in the surveyed literature.
Beyond palladium and nickel, other transition metals such as copper, rhodium, and iron can also catalyze C-C bond forming reactions with boronic acids. These include Chan-Lam coupling (for C-N and C-O bonds) and various conjugate addition reactions. These alternative catalytic systems can provide different selectivity and reactivity, expanding the synthetic utility of boronic acids. However, specific studies employing this compound as a substrate in these other metal-catalyzed reactions are not documented in the current body of scientific literature.
In recent years, significant research has focused on developing cross-coupling reactions that proceed without a transition metal catalyst, aligning with the principles of green and sustainable chemistry. These reactions often require activation of the coupling partners through other means, such as using strong bases, photoredox catalysis, or highly reactive intermediates. For boronic acids, transition-metal-free C-C bond formation can occur through pathways like Petasis-type reactions or couplings with 1,3-dipoles. While these are active areas of research for organoboron compounds in general, there are no specific published reports on the use of this compound in such transformations.
Suzuki-Miyaura Cross-Coupling Reactions
Other Key Organic Transformations Involving the Boronic Acid Moiety
The boronic acid functional group is versatile and can participate in reactions other than cross-coupling. Key transformations include:
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be useful for isotopic labeling (deuterodeboronation) or as a strategic synthetic step.
Oxidation (Chan-Lam-Evans type): The conversion of the C-B bond to a C-O bond, typically using an oxidant like hydrogen peroxide, to yield the corresponding phenol (1-acetylindolin-5-ol).
Amination: The formation of a C-N bond by reacting the boronic acid with an amine source, often under copper catalysis (Chan-Lam amination).
Formation of Boronate Esters: Boronic acids readily and reversibly form cyclic esters with diols, such as pinacol (B44631). This is often used for purification, protection of the boronic acid moiety, or to modify its reactivity in subsequent reactions.
These transformations are fundamental to boronic acid chemistry. However, specific mechanistic investigations or detailed synthetic reports applying these reactions to this compound were not found in a comprehensive literature search.
Petasis Reaction Pathways
This compound is a valuable reagent in multicomponent reactions, most notably the Petasis reaction (also known as the Petasis borono-Mannich reaction). This reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov In this context, this compound serves as the arylboronic acid component, providing the 1-acetylindolin-5-yl moiety to the final product.
The reaction pathway is believed to proceed through a series of equilibria. Initially, the amine and carbonyl compound condense to form an iminium ion. Concurrently, the boronic acid can react with a hydroxyl group, if present in the carbonyl component (such as an α-hydroxy aldehyde), to form a boronate ester. The key carbon-carbon bond-forming step involves the nucleophilic transfer of the 1-acetylindolin-5-yl group from the boron atom to the electrophilic iminium carbon. This transfer is generally considered irreversible and drives the reaction towards the product. organic-chemistry.org
The versatility of the Petasis reaction allows for the synthesis of a wide array of structurally diverse molecules, including α-amino acids and their derivatives. organic-chemistry.orgnih.gov The use of chiral amines or α-hydroxy aldehydes can impart a high degree of stereocontrol, leading to the formation of enantiomerically enriched products. wikipedia.orgnih.gov While specific studies detailing the use of this compound in diastereoselective Petasis reactions are not prevalent, the general principles of catalyst-controlled diastereoselection using chiral biphenols could likely be applied. nih.gov
| Reactant Type | Role in Petasis Reaction | Potential Variations with this compound |
| Amine | Forms the iminium ion | Primary and secondary amines, anilines, hydrazines |
| Carbonyl | Reacts with the amine to form the iminium ion | Aldehydes, ketones, α-keto acids, glyoxylic acid |
| Boronic Acid | Provides the nucleophilic aryl group | This compound |
Amidation Reactions Catalyzed by Boronic Acids
Boronic acids, including this compound, can function as effective catalysts in direct amidation reactions between carboxylic acids and amines. This catalytic activity is significant as it provides a milder and more atom-economical alternative to traditional methods that often require harsh reagents and generate stoichiometric waste. ucl.ac.ukrsc.org
The catalytic cycle is thought to involve the activation of the carboxylic acid by the boronic acid. The boronic acid and the carboxylic acid can form an acyloxyboron intermediate. This intermediate is more electrophilic than the free carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. nih.gov The efficiency of boronic acid catalysts can be influenced by their electronic properties, with electron-deficient boronic acids often exhibiting enhanced catalytic activity. researchgate.net
While borinic acids have also been investigated for amidation, studies suggest that they may act as precatalysts that convert to the more active boronic acid species under the reaction conditions. nih.gov The presence of molecular sieves is often beneficial in these reactions to remove water and shift the equilibrium towards product formation. researchgate.net
| Reaction Component | Function | Relevance to this compound |
| Carboxylic Acid | Acyl donor | Aromatic and aliphatic carboxylic acids |
| Amine | Nucleophile | Primary and secondary amines |
| Boronic Acid Catalyst | Activates the carboxylic acid | This compound |
Lewis Acid Catalysis and Activation
The boron atom in this compound is electron-deficient, rendering it a Lewis acid. This Lewis acidity allows it to interact with Lewis bases, such as amines and hydroxyl groups, and play a catalytic role in various organic transformations. nih.gov This interaction typically involves the formation of a coordinate covalent bond, which can activate the substrate for subsequent reactions.
In the context of catalysis, the Lewis acidic boron center can activate carbonyl groups, making them more susceptible to nucleophilic attack. This principle is fundamental to its role in reactions like the Petasis reaction, where it facilitates the formation of the key intermediate. Boronic acids can also catalyze dehydration reactions by activating hydroxyl groups. rsc.orgnih.gov
The catalytic activity of boronic acids is often attributed to the reversible formation of covalent adducts with substrates containing hydroxyl groups, such as diols and carboxylic acids. rsc.orgnih.gov This reversible interaction allows for catalytic turnover. In some cases, the boronic acid may exist in equilibrium with its trimeric boroxine (B1236090) form, which can also be the active catalytic species. nih.gov
Radical-Mediated Reactions
Recent advancements in photoredox catalysis have enabled the use of boronic acids as precursors for carbon-centered radicals. nih.gov Through a single-electron transfer process, typically mediated by a photocatalyst under visible light irradiation, the boronic acid can be oxidized to generate a radical species. This radical can then participate in various carbon-carbon bond-forming reactions.
A dual catalytic system, employing a Lewis base and a photoredox catalyst, can facilitate the generation of radicals from boronic acids. nih.gov The Lewis base is proposed to form a redox-active complex with the boronic acid or its boroxine, which is then oxidized by the excited photocatalyst. This methodology allows for the reaction of boronic acids with electron-deficient olefins in a Giese-type addition. nih.gov
Furthermore, in certain multicomponent reactions, an amine or an in situ-formed imine can act as a Lewis base to activate the boronic acid for photoredox-mediated radical generation. This has been demonstrated in the aminoalkylation of styrenes. chemrxiv.org This suggests that this compound could potentially be utilized as a source of the 1-acetylindolin-5-yl radical for the construction of complex molecules under photoredox conditions.
Mechanistic Studies of Reactions Involving this compound
Oxidative Addition, Transmetalation, and Reductive Elimination Steps
While this compound itself does not directly undergo oxidative addition, transmetalation, and reductive elimination, it is a key substrate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where these fundamental steps are central to the catalytic cycle. In this context, the boronic acid participates in the transmetalation step.
The generally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of an organohalide to a low-valent transition metal catalyst (typically palladium(0)). This is followed by the transmetalation step, where the organic group from the boronic acid (in this case, the 1-acetylindolin-5-yl group) is transferred to the metal center, displacing the halide. This step often requires the activation of the boronic acid with a base to form a more nucleophilic borate (B1201080) species. The final step is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product, regenerating the active catalyst.
Boron-Nitrogen Interactions in Catalysis
The interaction between the boron center of a boronic acid and a nitrogen-containing molecule, such as an amine, can be crucial in catalysis. This interaction can manifest as a Lewis acid-base adduct, which can influence the reactivity of both species.
In the context of boronic acid-catalyzed amidation, while the primary role of the boronic acid is to activate the carboxylic acid, interactions with the amine nucleophile can also occur. In some cases, the formation of boronic acid-amine complexes can lead to catalyst deactivation. For instance, with certain substrates like 2-aminopyridine, the formation of stable, catalytically inactive boroxines can be promoted. researchgate.net
Conversely, as seen in some radical-mediated reactions, the interaction between an amine and a boronic acid can be productive, leading to the formation of a redox-active complex that facilitates the generation of a carbon-centered radical. nih.govchemrxiv.org For this compound, the presence of the nitrogen atom within the indoline ring is a structural feature, but the primary catalytic interactions discussed generally involve intermolecular interactions with other nitrogen-containing reactants or catalysts.
Role of Intermediates and Transition States
A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the intermediates and transition states that govern its chemical transformations. However, a review of the current scientific literature reveals a significant gap in research specifically elucidating the mechanistic pathways, including the precise intermediates and transition states, for reactions involving this particular compound.
In the context of a hypothetical Suzuki-Miyaura coupling involving this compound, the catalytic cycle would be initiated by the oxidative addition of an organic halide to a low-valent palladium(0) species. This step would form a palladium(II) intermediate. The subsequent and crucial transmetalation step would involve the transfer of the 1-acetylindolin-5-yl group from the boron atom to the palladium center. This process is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The structure of the transition state for this transfer is a critical determinant of the reaction's efficiency. Finally, reductive elimination from the resulting diorganopalladium(II) complex would yield the desired cross-coupled product and regenerate the palladium(0) catalyst, thus completing the cycle.
Despite this general framework, the specific energetics, geometries of intermediates, and transition state structures for reactions of this compound remain uncharacterized. Detailed research, likely involving advanced techniques such as density functional theory (DFT) calculations and in-situ spectroscopic monitoring, would be required to map the potential energy surface of its reactions. Such studies would provide invaluable insights into the precise nature of the intermediates and the energy barriers of the transition states, thereby enabling a more complete understanding of the reactivity of this compound. The absence of such specific data in the current body of scientific literature precludes a more detailed discussion and the presentation of specific data tables for the intermediates and transition states of this compound.
Applications of 1 Acetylindolin 5 Ylboronic Acid As a Versatile Synthetic Building Block in Advanced Research
Synthesis of Complex Organic Molecules
1-Acetylindolin-5-ylboronic acid serves as a crucial intermediate in the construction of intricate molecular frameworks. The indoline (B122111) scaffold, a saturated version of the indole (B1671886) structure, is a privileged motif found in a wide array of pharmaceuticals and biologically active compounds. chemenu.com The presence of the boronic acid group at the 5-position of the indoline ring makes this compound particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. smolecule.comresearchgate.net
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of complex structures such as biaryls and other conjugated systems. researchgate.net In this context, this compound can be coupled with a variety of aryl or vinyl halides to introduce the 1-acetylindolinyl moiety into a larger molecular structure. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it an ideal strategy for late-stage functionalization in total synthesis. nih.gov
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Key Features |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., this compound) and an organohalide. | Forms new carbon-carbon bonds; mild reaction conditions; high functional group tolerance. smolecule.comresearchgate.net |
| Mannich-type Reactions | Involves the aminoalkylation of an acidic proton located on a carbon atom. Boronic acids can participate in these reactions to form substituted amines. | Useful for synthesizing derivatives with potential biological activity. smolecule.com |
| Acid-Base Reactions | As a Lewis acid, the boronic acid moiety can interact with Lewis bases. | Facilitates the formation of new bonds or complexes with nucleophiles. smolecule.com |
Development of Pharmaceutical Intermediates
The indoline nucleus is a core component of numerous natural products and bioactive molecules, including those with antitumor and antiviral properties. chemenu.com Consequently, this compound is a valuable precursor for the synthesis of pharmaceutical intermediates. Its utility in drug discovery is underscored by the general importance of boronic acids in medicinal chemistry. drugdiscoverytrends.com Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have demonstrated significant therapeutic success. mdpi.comnih.gov
Agrochemical Synthesis
The principles of synthetic chemistry that make this compound valuable in pharmaceuticals also extend to the agrochemical industry. The Suzuki-Miyaura cross-coupling reaction is a key method for the synthesis of a variety of agrochemicals. researchgate.net Boron-containing compounds, in a broader sense, have been investigated for their fungicidal and plant health-promoting properties. While direct applications of this compound in commercial agrochemicals are not widely documented, its potential as a building block for novel pesticides and herbicides remains an area of interest for researchers. A patent for agrochemical combinations highlights the use of diamide (B1670390) insecticides, though it does not specifically mention this particular boronic acid. google.com
Contributions to Materials Science and Advanced Materials Synthesis
The unique electronic and optical properties of indole and its derivatives have led to their investigation in the field of materials science. smolecule.com There is growing interest in the application of boronic acids in the development of functional materials. The incorporation of this compound into polymeric structures or organic electronic devices could lead to materials with novel sensory or conductive properties. smolecule.com The boronic acid moiety, for instance, can be exploited for the development of sensors. smolecule.com
Bioconjugation Strategies and Therapeutic Conjugates
Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in chemical biology and drug development. Boronic acids have emerged as valuable reagents in this field due to their ability to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins. rice.edumdpi.com This property can be harnessed for the selective labeling and targeting of peptides, proteins, and other biological macromolecules. rice.eduacs.org
This compound can be utilized in organometallic-mediated bioconjugation strategies to arylate specific amino acid residues on peptides and proteins, such as the N-terminus or tyrosine residues, depending on the choice of metal catalyst. rice.edu This allows for the site-specific modification of biomolecules, enabling the attachment of probes, drugs, or other functionalities. mdpi.comresearchgate.net
Table 2: Potential Bioconjugation Applications of this compound
| Application | Description | Potential Advantage |
| Peptide/Protein Labeling | Covalent attachment of the 1-acetylindolinyl moiety to specific amino acid residues. | Enables the introduction of fluorescent probes or other reporter groups for imaging and tracking. rice.edu |
| Targeted Drug Delivery | Conjugation of a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) via the boronic acid group. | Can improve the therapeutic index of a drug by directing it to the site of action. |
| Enzyme Inhibition | The boronic acid can act as a warhead to inhibit the activity of certain enzymes, particularly serine proteases. | Potential for the development of novel therapeutics. smolecule.com |
Combinatorial Synthesis of Compound Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery. enamine.netgoogle.com Boronic acids are exceptionally well-suited for this purpose due to their stability and reactivity in a wide range of coupling reactions, particularly the Suzuki-Miyaura coupling. enamine.net
This compound can be employed as a key building block in the generation of combinatorial libraries. nih.gov By reacting it with a diverse set of coupling partners (e.g., various aryl halides), a library of compounds with a common 1-acetylindolinyl core but varied peripheral substituents can be rapidly assembled. enamine.net This approach allows for the efficient exploration of chemical space around a privileged scaffold, increasing the probability of identifying lead compounds with desired biological activities. nih.gov The use of solid-phase synthesis techniques can further streamline the process of library generation and purification. google.com
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 Acetylindolin 5 Ylboronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of boronic acids. It provides granular information about the atomic arrangement, chemical environment, and connectivity within a molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of 1-acetylindolin-5-ylboronic acid.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the acetyl group, the methylene protons of the indoline (B122111) ring, and the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton in the structure. For instance, the acetyl methyl protons would typically appear as a sharp singlet, while the protons on the indoline ring would exhibit more complex splitting patterns due to coupling with adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the acetyl group, the carbons of the indoline ring, and the carbon atom directly bonded to the boron atom. The chemical shift of the carbon attached to boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus. One- and two-dimensional NMR experiments are often used for the definitive assignment of the ¹³C NMR spectra of indole (B1671886) derivatives. clockss.orgscispace.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Acetyl (CH₃) | ~2.2 | ~24 | Singlet in ¹H NMR. |
| Acetyl (C=O) | - | ~169 | Carbonyl carbon. |
| Indoline CH₂ | ~3.1 (C3), ~4.1 (C2) | ~29 (C3), ~53 (C2) | Methylene protons, may appear as triplets. |
| Aromatic CH | ~7.5 - 8.2 | ~115 - 145 | Aromatic region, complex splitting expected. |
| Aromatic C-B | - | ~130 - 135 | Carbon attached to boron, signal may be broad. |
¹¹B NMR for Boron Environment Analysis
¹¹B NMR spectroscopy is a specialized and powerful technique essential for studying boronic acids, as it directly probes the boron nucleus. nih.gov The chemical shift in an ¹¹B NMR spectrum is highly sensitive to the geometry and coordination environment of the boron atom. mdpi.com
This technique is particularly useful for:
Determining Hybridization: Boronic acids exist in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form, especially in the presence of Lewis bases (like diols or fluoride (B91410) ions). mdpi.com These two states give rise to distinct signals in the ¹¹B NMR spectrum.
Monitoring Reactions: Changes in the ¹¹B chemical shift can be used to monitor reactions at the boronic acid moiety, such as the formation of boronate esters. nih.gov The conversion from a trigonal boronic acid to a tetrahedral boronate ester results in a significant upfield shift in the spectrum. mdpi.com
Table 2: Typical ¹¹B NMR Chemical Shifts and Corresponding Boron Environments
| Boron Species | Hybridization | Geometry | Typical ¹¹B Chemical Shift (ppm) |
|---|---|---|---|
| Boronic Acid | sp² | Trigonal Planar | 18 - 31 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com For this compound, COSY would show correlations between the neighboring protons on the indoline ring and within the aromatic system, helping to piece together the spin systems. semanticscholar.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. clockss.org This is the primary method for assigning the carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is invaluable for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the boron-substituted aromatic carbon. For example, it would show a correlation from the acetyl methyl protons to the carbonyl carbon. semanticscholar.org
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H – ¹H | Correlations between H-2 and H-3 of the indoline ring.Correlations between adjacent aromatic protons. |
| HSQC | ¹H – ¹³C (1-bond) | Correlation between acetyl CH₃ protons and the methyl carbon.Correlation between indoline CH₂ protons and their respective carbons. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Correlation from acetyl CH₃ protons to the carbonyl carbon.Correlations from indoline and aromatic protons to quaternary carbons. |
Solid-State NMR for Structural Dynamics
While solution-state NMR provides information on molecules in solution, solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing materials in their solid form. researchgate.net This is particularly important in pharmaceutical sciences for studying properties like polymorphism, which is the ability of a compound to exist in multiple crystalline forms. irispublishers.comjeol.com Different polymorphs can have different physical properties.
For this compound, ssNMR could be used to:
Identify and Differentiate Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments, resulting in different NMR spectra that can be used to identify each form. jeol.com
Characterize Amorphous vs. Crystalline Forms: ssNMR can distinguish between the ordered structure of a crystal and the disordered arrangement of an amorphous solid. researchgate.net
Study Molecular Dynamics: The technique can provide insights into the motion and dynamics of molecules within the crystal lattice.
Probe Intermolecular Interactions: Solid-state ¹¹B NMR can offer detailed information about the electric field gradient and chemical shift tensors at the boron nucleus, which are influenced by intermolecular interactions like hydrogen bonding in the solid state. nih.govacs.org
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental formula of a compound. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of MS, allowing for the analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of novel compounds. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS provides the exact mass of a molecule with high accuracy (typically to within 5 ppm).
This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂BNO₃. The experimentally measured mass would be compared to the theoretically calculated mass for this formula.
Table 4: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₂BNO₃ | [M+H]⁺ | 206.0983 |
| C₁₀H₁₂BNO₃ | [M+Na]⁺ | 228.0802 |
Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap to obtain these precise measurements.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable boronic acid derivatives. In the context of this compound research, GC-MS is particularly useful for monitoring the progress of chemical reactions and identifying low-level impurities. chromatographyonline.com Synthetic chemists frequently use a combination of GC and GC-MS to track Suzuki-Miyaura coupling reactions, a common application for boronic acids. chromatographyonline.com
However, the direct analysis of boronic acids by GC-MS can present challenges. To enhance volatility and prevent degradation in the heated injector, derivatization is often required. For instance, some boronic acids are converted to more stable esters prior to analysis. chromatographyonline.com This derivatization step is crucial for achieving reproducible and accurate quantification. chromatographyonline.com
Researchers have developed specific GC-MS methods for the low-level analysis of boronic species in drug substances. chromatographyonline.com These methods often involve meticulous optimization of parameters such as the injector temperature, column type, and temperature program to achieve the desired separation and sensitivity. chromatographyonline.comnih.gov For example, a typical analysis might use a capillary column like an HP-5MS with helium as the carrier gas. chromatographyonline.comnih.gov The mass spectrometer detector allows for the identification of compounds based on their mass spectra and fragmentation patterns, providing a high degree of confidence in the results. nih.govresearchgate.net
One practical issue encountered during the GC-MS analysis of boronic acid derivatives is the appearance of "ghost peaks" in subsequent runs and a general degradation of chromatographic performance, which may necessitate frequent column replacement. chromforum.org This is thought to be caused by residual boronic acid or its derivatives in the system. chromforum.org
Table 1: Example GC-MS Parameters for Boronic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 7890B | chromatographyonline.com |
| Mass Detector | Agilent 5977A | chromatographyonline.com |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film) | chromatographyonline.com |
| Carrier Gas | Helium | chromatographyonline.comnih.gov |
| Flow Rate | 2 mL/min (constant flow) | chromatographyonline.com |
| Inlet Temperature | 250 °C | chromatographyonline.com |
| Injection Mode | Split (100:1 ratio) | chromatographyonline.com |
| Oven Program | Initial 80°C (hold 3 min), ramp 15°C/min to 250°C (hold 5 min) | chromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound and its derivatives, offering high sensitivity and selectivity, particularly for compounds that are not amenable to GC analysis. This method is especially valuable for quantifying trace-level boronic acid impurities in active pharmaceutical ingredients (APIs). scirp.org
A significant advantage of LC-MS is the ability to analyze many boronic acids directly without the need for derivatization. scirp.org Using electrospray ionization (ESI) in negative mode, boronic acids can be successfully ionized and quantified. scirp.org The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels. scirp.orgsciex.com This is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. sciex.com
The development of a robust LC-MS method requires careful selection of the stationary phase and mobile phase composition. For instance, a C18 column with a mobile phase consisting of dilute ammonia in water and acetonitrile has been successfully used for the separation of boronic acids from an API matrix. scirp.org The use of a high-pH mobile phase can be beneficial for the stability of certain boronate esters. americanpharmaceuticalreview.com The method's high throughput and sensitivity make it suitable for routine quality control in pharmaceutical manufacturing. sciex.com
Table 2: Example LC-MS/MS Method Parameters for Boronic Acid Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) | scirp.org |
| Mobile Phase A | 0.1% Ammonia in Water | scirp.org |
| Mobile Phase B | 100% Acetonitrile | scirp.org |
| Flow Rate | 0.25 mL/min | scirp.org |
| Elution | Gradient | scirp.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative | scirp.org |
| Detection | Tandem Quadrupole MS (MRM mode) | scirp.org |
Chromatographic Techniques
Chromatography is the cornerstone of separation science, essential for both the analysis and purification of this compound and related compounds. Various chromatographic techniques are employed, each with specific advantages for different applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and stability of this compound derivatives. waters.com It is widely used in pharmaceutical quality control for batch release testing and method development. waters.com The main challenge in the HPLC analysis of this class of compounds is the potential for on-column hydrolysis of boronate esters to their corresponding boronic acids. researchgate.net
Reversed-phase HPLC is the most common mode used. researchgate.net However, the hydrophilic nature of boronic acids can lead to poor retention on standard C18 columns. americanpharmaceuticalreview.comresearchgate.net To overcome this, method development often involves screening different columns and mobile phase conditions. waters.com The use of highly basic mobile phases (e.g., pH 12) can help stabilize reactive pinacolboronate esters during analysis. nih.gov An alternative approach involves post-column derivatization, where the separated boronic acids react with a reagent like alizarin to form a fluorescent complex, enabling highly selective detection. wur.nl
Gas Chromatography (GC)
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a valuable technique for monitoring the synthesis of this compound derivatives. chromatographyonline.com It is particularly useful for assessing the consumption of starting materials and the formation of products in real-time, providing crucial data for reaction optimization. chromatographyonline.com
The feasibility of direct GC analysis depends on the volatility and thermal stability of the specific boronic acid derivative. While some boronic pinacol (B44631) esters (BPD) can be analyzed directly, boronic acids themselves often require derivatization to increase their volatility and prevent decomposition in the GC inlet. chromatographyonline.com The precision of direct injection GC can be improved by using an internal standard. chromatographyonline.com
Column Chromatography for Purification
Column chromatography is the standard method for the purification of indole derivatives on a laboratory scale. nih.gov Following a synthesis, crude reaction mixtures containing this compound or its precursors are typically subjected to column chromatography on silica gel to isolate the desired product from byproducts and unreacted starting materials. nih.gov
However, the purification of boronic esters using silica gel chromatography can be problematic. These compounds have a tendency to adsorb strongly to the silica, leading to poor recovery and difficult elution. reddit.com In some cases, the compound may not elute until a very polar solvent is used, at which point impurities may co-elute. reddit.com To mitigate this issue, researchers have explored using silica gel treated with boric acid or employing alternative stationary phases like alumina. reddit.com Another strategy involves converting the boronic ester to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, which exhibits better chromatographic behavior. reddit.com
Spectroscopic Methods
Spectroscopic methods are critical for the structural elucidation and characterization of this compound and its derivatives. Among the various techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
¹¹B NMR spectroscopy is a highly convenient and specific tool for studying boronic acids. nih.gov It provides direct information about the boron atom's chemical environment. The chemical shift in ¹¹B NMR can be used to monitor the conversion of a trigonal planar boronic acid to a tetrahedral boronate ester upon reaction with a diol. nih.gov This technique is also employed to determine the pKa of boronic acids and to study their binding thermodynamics with carbohydrates and other diol-containing molecules. nih.gov Studies have confirmed that complexation with diols is most favorable at pH values above the pKa of the boronic acid and that the pKa itself changes in the presence of diols. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the structural identification of molecules. researchgate.net The method involves passing infrared radiation through a sample and measuring the amount of radiation absorbed at each wavelength. This absorption corresponds to the vibrational transitions of specific chemical bonds and functional groups within the molecule, providing a unique molecular "fingerprint". rjptonline.orgnih.gov
For this compound, FTIR spectroscopy is instrumental in identifying its key functional groups. The spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the boronic acid, the acetyl group, and the indolin ring system. Analysis of the FTIR spectrum allows for the confirmation of the compound's synthesis and purity. The technique is valued for its speed, non-destructive nature, and minimal sample preparation requirements. rjptonline.orgneu.edu
Table 1: Expected Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Amide C=O (Acetyl) | Stretching | 1630-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| Boronic Acid (B-O) | Stretching | 1310-1380 |
| Boronic Acid (B-C) | Stretching | ~1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. science-softcon.deb-pompilidotoxin.com It provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons. For aromatic and conjugated systems like this compound, UV-Vis spectroscopy can confirm the presence of chromophores and provide insights into the extent of conjugation.
The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the aromatic indolin system. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the presence of substituents on the aromatic ring. In a study on 4-methoxyphenylboronic acid, the UV-visible spectrum was measured in a wavelength range of 200-800 nm to analyze electronic properties such as frontier orbitals and band gap energies. researchgate.net
Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Chromophore | Expected λmax Range (nm) |
|---|---|---|
| π → π* | Aromatic Indolin Ring | 200-280 |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that detects the inelastic scattering of monochromatic light, typically from a laser source. nih.gov It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. Raman spectroscopy is complementary to FTIR, as it is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an FTIR spectrum.
In the analysis of this compound and its derivatives, Raman spectroscopy can be used to identify the vibrations of the carbon skeleton of the indolin ring and the boronic acid group. A study on acenaphthene-5-boronic acid utilized FT-Raman spectroscopy in the 4000–10 cm⁻¹ range to investigate its vibrational modes, aided by density functional theory (DFT) calculations for assignments. nih.gov The technique is valuable for structural analysis and is used in pharmaceutical development for quality control. nih.gov Furthermore, advanced methods like Surface-Enhanced Raman Scattering (SERS) can be employed for detecting molecules at very low concentrations. researchgate.net
Table 3: Selected Expected Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| Aromatic Ring Breathing | 990-1010 | Strong, characteristic band for substituted benzene (B151609) rings. |
| Boronic Acid (B-O) Symmetric Stretch | ~1350 | May be coupled with other ring vibrations. |
| Amide C=O Stretch | 1630-1680 | Also visible in FTIR, but Raman can provide complementary information. |
Fluorescence Spectroscopy in Boronic Acid Probes
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. Boronic acid derivatives are widely researched as fluorescent probes for the detection of saccharides and other cis-diol-containing compounds. nih.govrsc.org
The underlying mechanism often involves a change in the electronic properties of the boronic acid moiety upon binding to a diol. The neutral boronic acid group [-B(OH)₂] typically acts as an electron-withdrawing group. nih.govnih.gov When it reacts with a diol in an aqueous solution, it forms a cyclic boronate ester, which is anionic. This transformation alters the electronic nature of the boron center, which is no longer electron-withdrawing. nih.gov If the boronic acid is part of a fluorophore system, this change can modulate photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, leading to a significant change in the fluorescence emission, such as a shift in wavelength or an increase in intensity. nih.govrsc.org This principle allows for the design of "turn-on" or ratiometric fluorescent sensors for biologically important molecules. nih.govnih.gov
Other Advanced Characterization Methods
Beyond the primary spectroscopic techniques, other advanced methods are essential for a comprehensive characterization of this compound and its derivatives.
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a family of electrokinetic separation methods performed in small-diameter capillaries. wikipedia.orgyoutube.com In these techniques, analytes migrate through an electrolyte solution under the influence of an electric field and are separated based on their electrophoretic mobility. youtube.com
A specific application relevant to boronic acids is Affinity Capillary Electrophoresis (ACE). This method is used to probe the interactions between boronic acids and cis-diol-containing biomolecules, such as monosaccharides. acs.org By observing the change in electrophoretic mobility of the biomolecule in the presence of the boronic acid, it is possible to quantify the binding affinity. ACE has proven to be a versatile method applicable to a wide range of boronic acids and biomolecules, offering advantages such as low sample consumption and the ability to study multiple interactions simultaneously. acs.org
Table 4: Overview of Capillary Electrophoresis Techniques
| Technique | Principle of Separation | Application for Boronic Acids |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. technologynetworks.com | Analysis of the purity of charged boronic acid derivatives. |
| Affinity Capillary Electrophoresis (ACE) | Separation based on the specific binding interaction between an analyte and a ligand in the buffer. | Quantitative study of the binding interactions between boronic acids and diol-containing molecules. acs.org |
X-ray Diffraction (XRD)
For boronic acid derivatives, XRD analysis is crucial for unambiguously confirming the molecular structure. X-ray crystal structures of arylboronic acids have revealed that they often form hydrogen-bonded dimers in the solid state. wiley-vch.de For example, the crystal structure of phenylboronic acid shows two molecules linked through a pair of O-H---O hydrogen bonds. wiley-vch.de This technique was also used to characterize a palladium-aryl intermediate formed from an arylboronic acid, confirming its distorted square-planar coordination geometry. acs.org Analysis of this compound by XRD would provide invaluable data on its solid-state conformation and intermolecular interactions.
Table 5: Structural Information from XRD Analysis of Boronic Acid Derivatives
| Parameter | Typical Value/Information | Significance |
|---|---|---|
| C-B Bond Length | ~1.55–1.59 Å wiley-vch.de | Confirms the presence and nature of the carbon-boron bond. |
| B-O Bond Length | ~1.35–1.38 Å wiley-vch.de | Indicates the strength and geometry of the boronic acid group. |
| C-B-O Bond Angles | ~120° | Confirms the trigonal planar geometry around the sp²-hybridized boron atom. |
Computational Chemistry and Theoretical Studies on 1 Acetylindolin 5 Ylboronic Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as 1-acetylindolin-5-ylboronic acid, and a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking simulations can be employed to predict its binding affinity and orientation within the active site of a target enzyme. The boronic acid moiety is of particular interest as it can form a reversible covalent bond with serine residues in the active sites of many enzymes, such as proteases and β-lactamases. nih.govnih.gov Molecular docking simulations can model this covalent interaction, providing insights into the stability of the resulting complex. nih.govfrontiersin.org The acetylindoline core also plays a significant role, contributing to non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking with the amino acid residues of the target protein. nih.gov
The general workflow for a docking study of this compound would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energy-minimized. The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions driving the binding.
A hypothetical docking simulation of this compound with a serine protease might yield the following results:
| Interaction Type | Interacting Residue | Distance (Å) |
| Covalent Bond | Ser195 | 1.9 |
| Hydrogen Bond | Gly193 | 2.8 |
| Hydrogen Bond | His57 | 3.1 |
| Hydrophobic Interaction | Trp215 | 3.5 |
| π-π Stacking | Phe41 | 4.2 |
This table is illustrative and represents plausible interactions for a boronic acid inhibitor in a serine protease active site.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, reactivity, and spectroscopic properties of molecules like this compound with high accuracy. niscpr.res.inniscpr.res.inresearchgate.net
DFT calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the determination of transition state structures and the calculation of activation energy barriers. acs.orgrsc.orgresearchgate.net For this compound, this could be applied to understand its synthetic routes or its reactivity with biological targets. For instance, the mechanism of the Suzuki-Miyaura coupling, a common reaction for boronic acids, can be elucidated. mdpi.com Furthermore, the formation of the covalent bond between the boronic acid and a serine residue in an enzyme active site can be modeled to understand the kinetics of inhibition. nih.gov
A hypothetical DFT study on the reaction of this compound with a diol could provide the following energetic profile:
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Boronic acid + Diol) | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.7 |
| 4 | Transition State 2 | +10.8 |
| 5 | Products (Boronate ester + H₂O) | -8.3 |
This table represents a hypothetical reaction energy profile and is for illustrative purposes.
DFT calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. chemrxiv.orgacs.orgresearchgate.net For this compound, DFT can be used to calculate various molecular descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is useful for predicting sites of interaction with other molecules.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
These values are hypothetical and representative of what a DFT calculation might yield for a molecule of this type.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.govtandfonline.com
For a series of derivatives of this compound, a QSAR study would involve:
Data Set Preparation: A set of molecules with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates a subset of descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
A hypothetical 2D-QSAR equation for a series of indole-based inhibitors might look like:
pIC₅₀ = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of aromatic rings) + 2.1
This equation would suggest that higher lipophilicity (LogP) and a greater number of aromatic rings increase the inhibitory activity, while a larger topological polar surface area (TPSA) decreases it. Such models can guide the design of new derivatives of this compound with improved potency. nih.govacs.orgmdpi.comnih.govnih.gov
Virtual Screening and Library Design
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jetir.orgnih.govresearchgate.net this compound can serve as a scaffold for the design of chemical libraries for virtual screening. acs.orgnih.gov
In ligand-based virtual screening , a known active molecule is used as a template to search for other compounds with similar properties (e.g., shape, pharmacophore features). acs.orgnih.gov If this compound were found to be active against a particular target, its structure could be used to screen for other potential inhibitors.
In structure-based virtual screening , a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. jetir.orgresearchgate.net
Furthermore, this compound can be used as a building block in library design for combinatorial chemistry. researchgate.netacs.orgnih.govrsc.orgnih.gov By systematically modifying the acetylindoline core and potentially the boronic acid group, a diverse library of related compounds can be generated. This library can then be synthesized and screened for biological activity, or screened virtually to prioritize the most promising candidates for synthesis. The indole (B1671886) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in many biologically active compounds. nih.gov
Derivatization Strategies and Functionalization of 1 Acetylindolin 5 Ylboronic Acid
Formation of Boronic Esters (e.g., Pinacol (B44631) Esters, MIDA Boronates)
Boronic acids are often converted into boronic esters to enhance their stability, modify their reactivity, and improve their handling and purification characteristics. Boronic esters are less prone to dehydration, which can lead to the formation of cyclic boroxine (B1236090) anhydrides, and are generally more compatible with a wider range of reaction conditions.
Pinacol Esters: The most common boronic esters are pinacol esters, formed by the condensation reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This transformation is typically achieved by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. Alternatively, the reaction can be carried out at room temperature using a dehydrating agent like anhydrous magnesium sulfate. researchgate.net The resulting 1-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a stable, crystalline solid that is highly soluble in organic solvents and amenable to chromatographic purification. These pinacol esters are robust and can be used directly in various coupling reactions, such as the Suzuki-Miyaura coupling. fujifilm.comresearchgate.net
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another important class of boronic acid derivatives. chemrxiv.org The MIDA ligand forms a stable, bicyclic structure with the boron atom, rendering it exceptionally stable to a wide range of reagents and conditions, including chromatography, strong acids, and oxidants. chemrxiv.orgorganic-chemistry.org This stability makes MIDA boronates ideal protecting groups for the boronic acid functionality during multi-step syntheses. chemrxiv.orgniscpr.res.in The MIDA boronate of 1-acetylindolin-5-ylboronic acid can be synthesized by condensation with MIDA, often with heating in a solvent like dioxane. niscpr.res.in A key advantage of MIDA boronates is their straightforward deprotection under mild basic conditions (e.g., aqueous sodium hydroxide (B78521) or sodium bicarbonate in methanol/THF) to regenerate the free boronic acid, making them valuable for iterative cross-coupling strategies. chemrxiv.org
Table 1: Common Diols for Boronic Ester Formation
| Diol Name | Ester Type | Typical Synthesis Conditions | Key Features |
|---|---|---|---|
| Pinacol | Pinacol Ester | Heating with azeotropic water removal or use of a dehydrating agent (e.g., MgSO₄) researchgate.net | Good stability, widely used in Suzuki-Miyaura coupling. fujifilm.com |
| N-Methyliminodiacetic acid (MIDA) | MIDA Boronate | Condensation with heating (e.g., 70°C in dioxane) organic-chemistry.orgniscpr.res.in | Exceptionally stable, used as a protecting group, compatible with chromatography and harsh reagents. chemrxiv.org |
| Ethylene Glycol | Dioxaborolane | Condensation reaction | Simple structure, less stable than pinacol esters. |
| Diethanolamine | Dioxazaborolidine | Complexation at room temperature in a solvent like CH₂Cl₂ youtube.com | Forms air and water-stable crystalline solids that can be used directly in coupling reactions. youtube.com |
Conversion to Other Organoboron Species (e.g., Borinic Acids, Trifluoroborates)
Beyond esterification, this compound can be transformed into other classes of organoboron compounds, which possess distinct reactivity profiles.
Borinic Acids: Borinic acids, which have the general structure R₂B(OH), are less common than their boronic acid counterparts. The conversion of an arylboronic acid like this compound to a diarylborinic acid typically requires the introduction of a second organic group onto the boron atom. This is not a direct conversion but can be achieved through multi-step sequences. For example, a boronic ester could react with an organometallic reagent (e.g., an organolithium or Grignard reagent), followed by hydrolysis, to yield a symmetrical or unsymmetrical diarylborinic acid. These compounds have applications in catalysis and as synthetic intermediates.
Trifluoroborates: Potassium aryltrifluoroborates (R-BF₃K) are another class of stable and highly crystalline boronic acid surrogates. They are known for their air and moisture stability and are often used in palladium-catalyzed cross-coupling reactions. mdpi.com The conversion of this compound to its corresponding potassium trifluoroborate salt can be readily achieved by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgorganic-chemistry.org This reaction proceeds by the displacement of the hydroxyl groups on the boron atom with fluoride ions. The resulting trifluoroborate salts are often easier to handle and purify than the parent boronic acids and can exhibit different or improved reactivity in certain transformations.
Strategies for Modifying the Indoline (B122111) Moiety
The indoline core of the molecule offers several sites for functionalization, allowing for the synthesis of a diverse library of derivatives. Modifications can be targeted at the N-acetyl group or the aromatic ring. For many of these transformations, it is advantageous to first protect the boronic acid as a stable ester (e.g., a pinacol or MIDA ester) to prevent unwanted side reactions.
Modification of the N-Acetyl Group: The N-acetyl group can be removed under various conditions to yield the free secondary amine, 1H-indolin-5-ylboronic acid. Acidic or basic hydrolysis can be employed, although care must be taken to avoid protodeboronation (loss of the C-B bond), which can occur under harsh conditions. rsc.orgysu.am A milder, chemoselective method for N-deacetylation involves the use of Schwartz's reagent (zirconocene hydrochloride). rsc.orgnih.govresearchgate.net Once deprotected, the resulting secondary amine can be functionalized in numerous ways, including:
N-Alkylation or N-Arylation: Reaction with alkyl halides or aryl halides to introduce new substituents.
N-Acylation: Reaction with different acyl chlorides or anhydrides to replace the acetyl group with other acyl functionalities, potentially altering the electronic properties and biological activity of the molecule.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Modification of the Aromatic Ring: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution. In N-acetylindoline systems, electrophilic attack is directed to the positions para and ortho to the activating amino group. Since the C5 position is occupied by the boronic acid, further substitution would be expected to occur at the C7 or C4 positions. Indoles, which are π-excessive heterocycles, typically undergo electrophilic substitution at the C3 position. niscpr.res.inyoutube.com However, for the saturated indoline ring in this compound, reactivity is more akin to a substituted aniline. Potential reactions include:
Halogenation: Introduction of bromine or chlorine atoms.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine for further functionalization.
These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
Synthesis of Conjugates and Probes
The unique properties of boronic acids make them excellent candidates for the synthesis of chemical probes and bioconjugates.
Probes for Saccharide Detection: Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, a functionality present in many biological molecules, most notably saccharides (sugars). researchgate.net This interaction can be exploited to design fluorescent probes. By conjugating a fluorophore to the this compound scaffold (for instance, through modification of the indoline nitrogen after deacetylation), a probe can be created where the fluorescence is quenched or enhanced upon binding to a target diol. This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of specific sugars.
Bioconjugation: The boronic acid group itself, or the indoline core, can serve as a handle for conjugation to larger biomolecules like peptides and proteins. mdpi.comresearchgate.net
Via the Boronic Acid: The reaction with diols can be used to label proteins that have been modified to contain a diol-bearing non-canonical amino acid.
Via the Indoline Core: The indoline nitrogen, after deacetylation, provides a nucleophilic site for conjugation. For example, it can be coupled to a carboxylic acid on a biomolecule using standard peptide coupling reagents. Alternatively, the aromatic ring could be functionalized with a group suitable for bioorthogonal chemistry, such as an azide (B81097) or alkyne, enabling click chemistry-based conjugation.
These strategies allow for the attachment of the this compound moiety to molecules of interest, facilitating studies in chemical biology and the development of targeted therapeutics.
Future Research Directions and Emerging Trends in Indolinylboronic Acid Chemistry
Development of Novel Catalytic Systems for Transformations
The transformation of indolinylboronic acids is heavily reliant on catalysis. Future research is focused on developing more efficient, selective, and robust catalytic systems. A significant trend is the move towards organocatalysis, which avoids the use of potentially toxic and expensive transition metals. chiralpedia.com For instance, the development of bifunctional enamine catalysts and chiral phosphoric acids (CPAs) has shown great promise in asymmetric transformations. nih.govfrontiersin.org These catalysts are tunable, allowing for fine control over the steric and electronic environment of the reaction, which is crucial for achieving high selectivity. frontiersin.org Another area of exploration is the use of alternative catalysts like acidic zeolites, which can offer environmental benefits and potential for catalyst recovery and reuse, aligning with green chemistry principles. snu.ac.kr The goal is to create systems that can facilitate not only established reactions like the Suzuki-Miyaura coupling but also novel chemical transformations, expanding the synthetic toolbox for indolinylboronic acid derivatives. smolecule.com
Advancements in Asymmetric Synthesis Utilizing Indolinylboronic Acids
Asymmetric synthesis, the creation of chiral molecules with a specific three-dimensional arrangement, is a cornerstone of modern medicinal chemistry, as the majority of new pharmaceuticals are chiral. chiralpedia.comresearchgate.net The demand for enantiomerically pure compounds drives continuous innovation in this field. researchgate.net For indolinylboronic acids, future advancements lie in the development of highly selective catalytic methods to produce single enantiomers.
Recent breakthroughs include the use of spirobicyclic pyrrolidine (B122466) organocatalysts to enhance enantioselectivity in the synthesis of indole-containing structures. nih.govfrontiersin.org Research highlights the success of chiral Brønsted acid catalysts, which are highly versatile for various asymmetric transformations. nih.govfrontiersin.org The ongoing challenge is to expand the scope of these reactions to a wider range of substrates and to achieve even higher levels of enantioselectivity and yield under milder conditions. chiralpedia.com Innovations such as dual-catalysis, where two distinct catalytic cycles work in synergy, are also being explored to tackle more complex asymmetric transformations involving substrates like indolinylboronic acids. chiralpedia.com
Exploration of New Biomedical and Biological Applications
The boronic acid functional group is a key driver of the biomedical potential of compounds like 1-acetylindolin-5-ylboronic acid. Boronic acids are known to interact with diols, a common structural motif in biological molecules like sugars, glycoproteins, and RNA. rsc.orgnih.gov This interaction forms the basis for a wide array of emerging applications.
Future research will likely focus on several promising areas:
Therapeutic Agents: Indole (B1671886) derivatives and boronic acids have independently shown potential as anticancer and antimicrobial agents. smolecule.com The combination in this compound makes it a candidate for developing new drugs that could induce apoptosis in cancer cells or act as enzyme inhibitors, particularly against serine proteases. smolecule.comnih.gov Boronic acid-containing polymers are also being investigated for the treatment of HIV, obesity, and cancer. researchgate.net
Sensing and Diagnostics: The ability of boronic acids to bind with sugars is being exploited to create advanced sensors. smolecule.commdpi.com Research is underway to develop layer-by-layer (LbL) films and nanoparticles functionalized with phenylboronic acid for the colorimetric and fluorescence-based detection of glucose, which has significant implications for diabetes management. nih.govmdpi.com
Drug Delivery Systems: Stimuli-responsive materials are a major trend in drug delivery. Boronic acid-functionalized polymers and microcapsules can be designed to release their payload, such as insulin (B600854), in response to specific glucose concentrations. researchgate.netmdpi.com This is achieved through a competitive binding mechanism where glucose displaces the drug from the boronic acid-containing polymer matrix, leading to changes in the material's permeability or its decomposition. mdpi.com
Table 1: Emerging Biomedical Applications of Indolinylboronic Acid Derivatives
| Application Area | Research Focus | Mechanism of Action | Potential Impact |
|---|---|---|---|
| Therapeutics | Anticancer Agents | Induction of apoptosis, enzyme inhibition (e.g., proteasomes). smolecule.comnih.gov | Development of new, more selective cancer treatments. |
| Antimicrobial Agents | Disruption of essential bacterial processes. smolecule.com | New options to combat antibiotic-resistant bacteria. | |
| Sensing | Glucose Sensors | Competitive binding of glucose to boronic acid-functionalized films or nanoparticles, causing a detectable signal (colorimetric, fluorescence). nih.govmdpi.com | Improved, continuous monitoring for diabetic patients. |
| Drug Delivery | Glucose-Responsive Insulin Delivery | Glucose-triggered release of insulin from boronic acid-containing polymer microcapsules or hydrogels. researchgate.netmdpi.com | "Smart" insulin delivery systems that mimic pancreatic function. |
Green Chemistry Approaches in the Synthesis and Application of Indolinylboronic Acids
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances. snu.ac.kr For indolinylboronic acids, this translates into several key research directions.
One major goal is to improve "atom economy"—maximizing the incorporation of starting materials into the final product. snu.ac.kr This involves designing synthetic pathways that avoid stoichiometric reagents in favor of catalytic alternatives. For example, replacing traditional multi-step syntheses that generate significant waste with more direct, one-pot catalytic processes. youtube.com Another approach is the use of greener solvents, such as water, or even solvent-free reaction conditions. researchgate.net The development of recyclable catalysts, like the aforementioned zeolites or polymer-supported catalysts, is also a critical area of research that can significantly reduce the environmental footprint of synthesizing compounds like this compound. snu.ac.kr
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of boronic acids. organic-chemistry.orgresearchgate.net This technology is a major emerging trend, promising to make chemical production faster, safer, and more efficient. rsc.org
Key advantages and future directions include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, and the small reaction volumes minimize the risks associated with highly reactive intermediates like organolithium species, which are often used in boronic acid synthesis. organic-chemistry.orgresearchgate.net
Rapid Synthesis and Optimization: The total reaction time for synthesizing boronic acids can be reduced to mere seconds in a flow setup, with remarkable throughput. organic-chemistry.org Automation allows for high-throughput screening of reaction conditions, dramatically accelerating the optimization process. researchgate.netrsc.org
Scalability and Reproducibility: Scaling up production in a flow system is often as simple as running the system for a longer duration, bypassing the challenges of scaling up batch reactions. organic-chemistry.org This leads to more consistent and reproducible results, which is critical in pharmaceutical manufacturing. researchgate.net
Future work will focus on developing fully automated, multi-step flow systems that can perform a sequence of reactions, including purification steps, without manual intervention, leading to an "end-to-end" synthesis of complex molecules. rsc.orguc.pt
Table 2: Comparison of Synthesis Methods for Boronic Acids
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes. organic-chemistry.org |
| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small volumes and superior heat/mass transfer. researchgate.net |
| Scalability | Complex, requires process redevelopment | Straightforward, "scaling-out" by running longer or in parallel. organic-chemistry.org |
| Process Control | Limited precision | Precise control over temperature, pressure, and mixing. researchgate.net |
| Waste Generation | Can be significant, especially during work-up | Reduced waste generation, potential for in-line purification. researchgate.net |
| Throughput | Variable | High throughput possible (e.g., ~60 g/h). organic-chemistry.org |
Expansion into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids are excellent candidates for building these complex assemblies due to their ability to form reversible covalent bonds with diols and dative bonds with nitrogen donors. epfl.chcore.ac.uk This is a rapidly expanding field with potential applications in materials science and nanotechnology.
Future research directions for indolinylboronic acids in this area include:
Stimuli-Responsive Gels: Incorporating a boronic acid moiety into a gelator molecule can make the self-assembly process controllable. rsc.orgresearchgate.net For example, adding a sugar can induce a gel-to-sol transition, creating smart materials that respond to biological signals. researchgate.net
Molecular Recognition and Sensing: By combining the indolinylboronic acid unit with other functional molecules, such as porphyrins, it is possible to create supramolecular systems that exhibit spectroscopic changes upon binding a specific guest molecule. rsc.orgresearchgate.net This can be used for highly sensitive detection applications.
Ordered Assemblies: The air-water interface or solid supports can be used to guide the self-assembly of boronic acid-appended molecules into highly ordered two-dimensional structures. rsc.orgresearchgate.net These organized systems can exhibit unique molecular recognition properties not seen in solution. rsc.org The ultimate goal is to use these principles to construct complex, functional nanostructures like macrocycles, cages, and polymers from simple building blocks. epfl.ch
Q & A
Q. What are the optimal synthetic routes for 1-Acetylindolin-5-ylboronic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated indole derivatives and boronic acid precursors. Key steps include:
- Reagent Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base like Na₂CO₃ .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Validation: Purity is confirmed via HPLC (>95% purity threshold) and ¹H/¹³C NMR to verify absence of residual solvents or byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms the acetyl group (δ ~2.3 ppm) and boronic acid proton (δ ~8-10 ppm in DMSO-d₆). ¹¹B NMR (δ ~30 ppm) confirms boronic acid functionality .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 218.08) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O stretch) confirm structural motifs .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to assess decomposition temperatures. Store at -20°C under inert gas (argon) to prevent boronic acid oxidation .
- Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols) to minimize esterification or hydrolysis. Use anhydrous DMF or THF for long-term storage .
Advanced Research Questions
Q. How can contradictory data in cross-coupling reaction yields be resolved?
Methodological Answer:
- Variable Control: Systematically test catalyst loading (1-5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and reaction time (12-48 hours) .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., protodeboronation or homocoupling). Optimize protecting groups (e.g., pinacol ester) to stabilize the boronic acid .
- Statistical Design: Apply a factorial design (e.g., Box-Behnken) to identify interaction effects between variables .
Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Documentation: Record detailed protocols for each synthetic step, including solvent drying methods and inert atmosphere procedures .
- Intermediate Characterization: Validate intermediates via NMR and MS after each step to catch deviations early .
- Collaborative Validation: Share protocols with independent labs to confirm reproducibility, addressing discrepancies in reagent quality or equipment calibration .
Q. How can computational modeling predict reactivity in novel derivatives of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity in cross-coupling reactions .
- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to forecast optimal conditions for new substrates .
- Docking Studies: For biological applications, simulate interactions with enzymatic targets (e.g., proteases) using AutoDock Vina .
Q. What are the challenges in interpreting conflicting biological activity data?
Methodological Answer:
- Assay Validation: Ensure cell line authentication (e.g., STR profiling) and use positive/negative controls (e.g., known kinase inhibitors) .
- Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to rule out false positives from off-target effects .
- Meta-Analysis: Compare data across studies using tools like RevMan to identify methodological inconsistencies (e.g., incubation time, serum concentration) .
Q. How can researchers design experiments to explore the compound’s role in PROTAC development?
Methodological Answer:
- Linker Design: Synthesize derivatives with varying linker lengths (PEG₃–PEG₆) and assess proteasome recruitment efficiency via Western blot (e.g., ubiquitinylation assays) .
- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the target protein .
- In Vivo Validation: Test pharmacokinetics in murine models, monitoring plasma stability and tissue distribution via LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
